Cas no 76567-26-5 (1-(3-methyl-2-butenyl)-4-(2-(3-hydroxyphenyl)-1-phenylethyl)piperazine)

1-(3-methyl-2-butenyl)-4-(2-(3-hydroxyphenyl)-1-phenylethyl)piperazine structure
76567-26-5 structure
Product name:1-(3-methyl-2-butenyl)-4-(2-(3-hydroxyphenyl)-1-phenylethyl)piperazine
CAS No:76567-26-5
MF:C23H30N2O
MW:350.497106075287
CID:982752
PubChem ID:173526

1-(3-methyl-2-butenyl)-4-(2-(3-hydroxyphenyl)-1-phenylethyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methyl-2-butenyl)-4-(2-(3-hydroxyphenyl)-1-phenylethyl)piperazine
    • Phenol, 3-(2-(4-(3-methyl-2-butenyl)-1-piperazinyl)-2-phenylethyl)-
    • Phenol, 3-(2-(4-(3-methyl-2-butenyl)-1-piperazinyl)-2-phenylethyl)-, (+/-)-
    • 7YT87DVF55
    • Phenol, 3-(2-(4-(3-methyl-2-buten-1-yl)-1-piperazinyl)-2-phenylethyl)-
    • UNII-7YT87DVF55
    • 76567-26-5
    • 1-Mbhppep
    • 3-{2-[4-(3-METHYLBUT-2-EN-1-YL)PIPERAZIN-1-YL]-2-PHENYLETHYL}PHENOL
    • DTXSID00997906
    • SCHEMBL10878294
    • AD-1211
    • 83374-58-7
    • Q4650970
    • 1-(3-Methyl-2-butenyl)-4-((1R)-1-phenyl-2-(3-hydroxyphenyl)ethyl)piperazine
    • CHEMBL1193343
    • Inchi: InChI=1S/C23H30N2O/c1-19(2)11-12-24-13-15-25(16-14-24)23(21-8-4-3-5-9-21)18-20-7-6-10-22(26)17-20/h3-11,17,23,26H,12-16,18H2,1-2H3
    • InChI Key: WLHCNEPBQJOHKW-UHFFFAOYSA-N
    • SMILES: CC(=CCN1CCN(CC1)C(CC2=CC(=CC=C2)O)C3=CC=CC=C3)C

Computed Properties

  • Exact Mass: 350.235813585g/mol
  • Monoisotopic Mass: 350.235813585g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.7Ų
  • XLogP3: 4.7

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